molecular formula C21H19NO B5125004 N-methyl-N,2,2-triphenylacetamide

N-methyl-N,2,2-triphenylacetamide

Cat. No. B5125004
M. Wt: 301.4 g/mol
InChI Key: UKLLGHOMSSSLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N,2,2-triphenylacetamide, also known as MTPA, is a chemical compound that has been widely used in scientific research for decades. It is a white crystalline powder with a molecular formula of C21H21NO and a molecular weight of 307.39 g/mol. MTPA is a chiral auxiliary compound that is often used in organic synthesis to create enantiomerically pure compounds.

Mechanism of Action

N-methyl-N,2,2-triphenylacetamide acts as a chiral auxiliary by controlling the stereochemistry of reactions. It forms a diastereomeric complex with the substrate, which can then be easily separated into enantiomers. The N-methyl-N,2,2-triphenylacetamide group can be removed from the product using mild conditions, leaving behind the enantiomerically pure compound.
Biochemical and Physiological Effects:
N-methyl-N,2,2-triphenylacetamide does not have any known biochemical or physiological effects on humans or animals. It is a relatively non-toxic compound with low levels of acute toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N,2,2-triphenylacetamide in organic synthesis is its ability to create enantiomerically pure compounds. This is important in the pharmaceutical industry where the efficacy and safety of drugs are often dependent on their stereochemistry. N-methyl-N,2,2-triphenylacetamide is also a relatively inexpensive and easy to use chiral auxiliary.
One limitation of using N-methyl-N,2,2-triphenylacetamide is that it can only be used to create compounds with a specific stereochemistry. This means that it may not be suitable for all organic synthesis reactions. Additionally, N-methyl-N,2,2-triphenylacetamide can be difficult to remove from the product, which can lead to contamination and reduced purity.

Future Directions

There are several future directions for research on N-methyl-N,2,2-triphenylacetamide. One area of interest is the development of new chiral auxiliaries that can be used in a wider range of organic synthesis reactions. Another area of research is the application of N-methyl-N,2,2-triphenylacetamide in the synthesis of new chiral drugs. Finally, there is a need for further studies on the environmental impact of N-methyl-N,2,2-triphenylacetamide and its potential toxicity to aquatic organisms.

Synthesis Methods

N-methyl-N,2,2-triphenylacetamide can be synthesized from the reaction of N-methylacetamide with triphenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction produces N-methyl-N,2,2-triphenylacetamide as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-methyl-N,2,2-triphenylacetamide has been widely used in organic synthesis as a chiral auxiliary to create enantiomerically pure compounds. It can be used to synthesize a variety of organic compounds including amino acids, peptides, and alkaloids. N-methyl-N,2,2-triphenylacetamide is also used in the pharmaceutical industry to create chiral drugs.

properties

IUPAC Name

N-methyl-N,2,2-triphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-22(19-15-9-4-10-16-19)21(23)20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLGHOMSSSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6134268

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